5-Acetamidofluorescein-di-(b-D-galactopyranoside)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

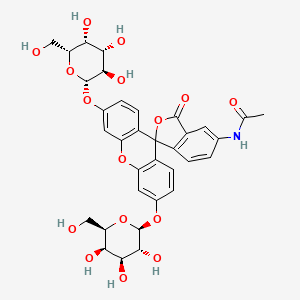

5-Acetamidofluorescein-di-(b-D-galactopyranoside) is a fluorescent compound widely used as a reporter in transcriptional regulation studies . It can be detected with a luciferase assay, making it useful for diagnostic purposes .

Synthesis Analysis

The synthesis of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) involves complex chemical reactions . The molecular formula of this compound is C34H35NO16 . The molecular weight is 713.6 g/mol .Molecular Structure Analysis

The molecular structure of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) is complex, with a large number of atoms . The compound has a 2D structure and a 3D conformer generation . The IUPAC name is N-[3-oxo-3’,6’-bis[[ (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9’-xanthene]-5-yl]acetamide .Chemical Reactions Analysis

The chemical reactions involving 5-Acetamidofluorescein-di-(b-D-galactopyranoside) are complex and involve multiple steps . The compound is involved in various biochemical reactions, particularly in the field of proteomics .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Acetamidofluorescein-di-(b-D-galactopyranoside) include a molecular weight of 713.6 g/mol . The compound has a Hydrogen Bond Donor Count of 9 and a Hydrogen Bond Acceptor Count of 16 .Scientific Research Applications

Fluorescence-Based Detection in Bacteria 5-Acetamidofluorescein-di-(β-D-galactopyranoside) has been effectively used in fluorescence-based detection methods for evaluating β-galactosidase expression in various bacteria. A study demonstrated its utility in detecting lacZ reporter gene activity in intact and viable bacteria, including Mycobacterium species. This substrate showed high sensitivity and provided an alternative for rapid measurement of reporter gene expression in viable bacteria (Rowland et al., 1999).

Use in Flow Cytometry Another application of 5-Acetamidofluorescein-di-(β-D-galactopyranoside) is in flow cytometry for detecting β-galactosidase activity in gram-negative bacteria. It enters viable cells, emitting fluorescence proportional to enzymatic activity. However, its derivatives, such as C12-FDG, showed varied results in animal and yeast cells, indicating its specificity and limitations in different cell types (Plovins et al., 1994).

Carbohydrate Binding Studies The compound has also been involved in carbohydrate binding studies, particularly in understanding the binding properties of lectins. These studies contribute valuable insights into molecular interactions and biological recognition processes involving carbohydrates (Goldstein et al., 1981).

Applications in Glycoscience In glycoscience, the compound has been utilized in various syntheses and protein binding studies. It serves as a fundamental unit in synthesizing complex structures found in mucins and other biological molecules, aiding in the understanding of molecular structures and their functions in biological systems (Iijima & Ogawa, 1988).

Mechanism of Action

Properties

IUPAC Name |

N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO16/c1-13(38)35-14-2-5-18-17(8-14)31(45)51-34(18)19-6-3-15(46-32-29(43)27(41)25(39)23(11-36)49-32)9-21(19)48-22-10-16(4-7-20(22)34)47-33-30(44)28(42)26(40)24(12-37)50-33/h2-10,23-30,32-33,36-37,39-44H,11-12H2,1H3,(H,35,38)/t23-,24-,25+,26+,27+,28+,29-,30-,32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZXQEASVPVOMH-YSDBXMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)

![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)

![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)